1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
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Overview
Description
1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves multiple steps, starting with the formation of the benzo[h]quinoline core This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopropyl groups are introduced to the benzene ring
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and the use of catalysts. The process would also require purification steps to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinone derivatives, while reduction reactions can produce dihydro derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It could be used in the manufacture of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the nature of the biological system being studied.
Comparison with Similar Compounds
2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
1-Hexyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
Uniqueness: 1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate stands out due to its unique cyclopropyl group, which can impart distinct chemical and biological properties compared to similar compounds lacking this group.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.BF4/c1-3-9-20(10-4-1)26-19-27(22-12-5-2-6-13-22)29(23-16-17-23)28-24-14-8-7-11-21(24)15-18-25(26)28;2-1(3,4)5/h1-14,19,23H,15-18H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCOFIMEWQFBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC1[N+]2=C(C=C(C3=C2C4=CC=CC=C4CC3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88088-97-5 |
Source
|
Record name | Benzo[h]quinolinium, 1-cyclopropyl-5,6-dihydro-2,4-diphenyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88088-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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